

m-PEG4-SH: A Comprehensive Technical Guide for Researchers

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CAS Number: 52190-55-3

This in-depth technical guide provides core information on methoxy-poly(ethylene glycol)-thiol (m-PEG4-SH), a versatile heterobifunctional linker crucial in drug development, bioconjugation, and nanotechnology. This guide is intended for researchers, scientists, and drug development professionals, offering detailed chemical and physical properties, experimental protocols, and key applications.

Core Properties and Specifications

m-PEG4-SH is a hydrophilic linker composed of a methoxy-terminated tetra-ethylene glycol chain and a terminal thiol group. The PEG chain enhances solubility and reduces steric hindrance, while the thiol group provides a reactive handle for covalent bond formation with various substrates.

Chemical and Physical Properties

A summary of the key quantitative data for **m-PEG4-SH** is presented in Table 1. These values represent typical specifications from various commercial suppliers and may vary slightly between batches.



Property	Value	Reference(s)
CAS Number	52190-55-3	[1]
Synonyms	m-PEG4-thiol, 2,5,8,11- Tetraoxatridecane-13-thiol, 2- [2-[2-(2- methoxyethoxy)ethoxy]ethoxy] ethanethiol	[1]
Molecular Formula	C9H20O4S	[1]
Molecular Weight	224.32 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥95%	[1]
Solubility	Soluble in water, DMSO, DMF, and most organic solvents	[1]
Storage Conditions	Store at -20°C to 4°C, protect from moisture and light. For long-term storage, -20°C is recommended.	[1]

Key Applications and Experimental Protocols

The terminal thiol group of **m-PEG4-SH** is highly reactive towards a variety of functional groups, making it a valuable tool for bioconjugation and surface modification. Key applications include its use as a linker in Proteolysis Targeting Chimeras (PROTACs), the functionalization of nanoparticles, and the modification of proteins and peptides.

Thiol-Maleimide Conjugation

The reaction of the thiol group of **m-PEG4-SH** with a maleimide functional group is a widely used bioconjugation strategy due to its high efficiency and selectivity at physiological pH. This reaction forms a stable thioether bond.

Experimental Protocol: Conjugation of **m-PEG4-SH** to a Maleimide-Activated Protein



This protocol describes a general procedure for labeling a protein containing a maleimide group with **m-PEG4-SH**.

Materials:

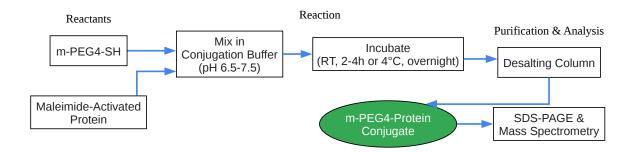
- Maleimide-activated protein
- m-PEG4-SH
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Buffers should be free of thiol-containing reagents.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25) for purification

Procedure:

- Prepare Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.
- Prepare m-PEG4-SH Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of m-PEG4-SH in DMF or DMSO.
- Conjugation Reaction: Add a 10- to 50-fold molar excess of the **m-PEG4-SH** stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification: Remove excess, unreacted m-PEG4-SH and byproducts using a desalting column equilibrated with a suitable storage buffer. The purified conjugate can be analyzed by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Logical Workflow for Thiol-Maleimide Conjugation





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Caption: Workflow for conjugating **m-PEG4-SH** to a maleimide-activated protein.

Functionalization of Gold Nanoparticles

The strong affinity of the thiol group for gold surfaces allows for the straightforward functionalization of gold nanoparticles (AuNPs). This process creates a self-assembled monolayer of **m-PEG4-SH** on the nanoparticle surface, enhancing their stability and biocompatibility.

Experimental Protocol: Functionalization of Gold Nanoparticles with m-PEG4-SH

This protocol provides a general method for coating citrate-stabilized gold nanoparticles with **m-PEG4-SH**.

Materials:

- Citrate-stabilized gold nanoparticle solution
- m-PEG4-SH
- Ethanol
- Phosphate buffer (e.g., 10 mM, pH 7.4)

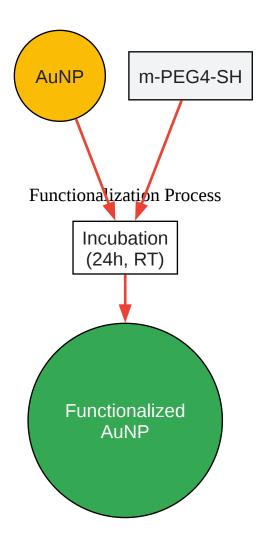


Procedure:

- Prepare **m-PEG4-SH** Solution: Prepare a 1 mM solution of **m-PEG4-SH** in ethanol.
- Functionalization: To the gold nanoparticle solution, add the m-PEG4-SH solution to achieve
 a final concentration that provides a large molar excess of the thiol relative to the surface
 area of the nanoparticles. A starting point is to add 1 mL of 1 mM m-PEG4-SH to 10 mL of
 the gold nanoparticle solution.
- Incubation: Incubate the mixture for at least 24 hours at room temperature with gentle stirring to allow for the formation of a stable gold-thiol bond.
- Purification: Centrifuge the solution to pellet the functionalized gold nanoparticles. Remove
 the supernatant containing excess m-PEG4-SH and resuspend the nanoparticles in the
 phosphate buffer. Repeat the centrifugation and resuspension steps at least three times to
 ensure the removal of all unbound m-PEG4-SH.
- Characterization: The successful functionalization can be confirmed by techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and transmission electron microscopy (TEM) to visualize the nanoparticles.

Diagram of Gold Nanoparticle Functionalization





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Caption: Functionalization of a gold nanoparticle with **m-PEG4-SH**.

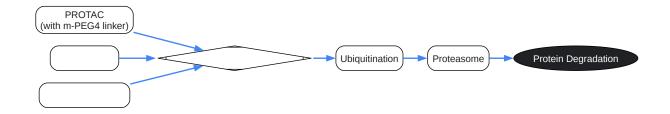
Application in PROTAC Synthesis

m-PEG4-SH is a valuable building block in the synthesis of PROTACs, where it serves as a flexible and hydrophilic linker connecting the target protein binder and the E3 ligase ligand. The PEG linker can improve the solubility and cell permeability of the final PROTAC molecule.[2]

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker such as one derived from **m-PEG4-SH** plays a critical role in bringing the target protein and the E3 ligase into proximity.





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Caption: General mechanism of action for a PROTAC.

Reaction with Vinyl Sulfones

The thiol group of **m-PEG4-SH** can also react with vinyl sulfones via a Michael addition reaction. This reaction is highly selective for thiols and proceeds efficiently under physiological conditions, providing another strategy for bioconjugation.[3]

Reaction Conditions:

The reaction between a thiol and a vinyl sulfone is typically carried out in an aqueous buffer at a pH between 7 and 9. The reaction is generally rapid and can be completed within a few hours at room temperature.

Purification of m-PEG4-SH Conjugates

The choice of purification method depends on the properties of the resulting conjugate. Common techniques include:

- Size Exclusion Chromatography (SEC): Effective for separating conjugates from unreacted small molecules like m-PEG4-SH, especially when the conjugate has a significantly higher molecular weight.
- Dialysis: Useful for removing small molecule impurities from macromolecular conjugates.



- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to purify and analyze the final conjugate, offering high resolution.
- Ion-Exchange Chromatography (IEX): Suitable for separating molecules based on their net charge. This can be effective if the conjugation of m-PEG4-SH alters the overall charge of the target molecule.

This guide provides a foundational understanding of the properties, applications, and experimental considerations for using **m-PEG4-SH**. For specific applications, further optimization of the described protocols may be necessary.

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